9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[[(2-hydroxypropyl)imino](1-methyl-2,1-ethanediyl)] ester
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Overview
Description
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester is a complex organic compound belonging to the class of fatty acid esters. It is characterized by its long hydrocarbon chain and ester functional groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester typically involves the esterification of 9-Octadecenoic acid (oleic acid) with a suitable diol, such as 1,2-ethanediol, in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where oleic acid and 1,2-ethanediol are reacted in large reactors. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include epoxides and diols.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different ester derivatives.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle due to its biocompatibility.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing the fatty acid and diol components. These components can then participate in various metabolic pathways, influencing cellular functions and signaling processes.
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid, methyl ester: Similar in structure but with a simpler ester group.
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains additional double bonds and hydroxyl groups.
Uniqueness
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester is unique due to its complex ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
68310-11-2 |
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Molecular Formula |
C50H96N2O6 |
Molecular Weight |
821.3 g/mol |
IUPAC Name |
1-[2-hydroxypropyl-[2-[2-hydroxypropyl(2-octadec-9-enoyloxypropyl)amino]ethyl]amino]propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C50H96N2O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-49(55)57-47(5)43-51(41-45(3)53)39-40-52(42-46(4)54)44-48(6)58-50(56)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h21-24,45-48,53-54H,7-20,25-44H2,1-6H3 |
InChI Key |
JLOVJSAKNJGLQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)CN(CCN(CC(C)O)CC(C)OC(=O)CCCCCCCC=CCCCCCCCC)CC(C)O |
Origin of Product |
United States |
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